molecular formula C12H14INO4 B3382539 3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid CAS No. 337973-06-5

3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid

Cat. No. B3382539
CAS RN: 337973-06-5
M. Wt: 363.15 g/mol
InChI Key: QOEAINLHQUJKAU-UHFFFAOYSA-N
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Description

“3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid” is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H15O5N1 . The SMILES string representation is N(c1cc(cc(c1)C(=O)O)O)C(=O)OC©©C .


Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Physical And Chemical Properties Analysis

The physical state of “this compound” at 20 degrees Celsius is solid . It has a molecular weight of 237.06 . It appears as a white to light yellow to light orange powder to crystal . and is soluble in methanol .

Scientific Research Applications

Improved Synthesis Methods

  • An improved synthesis method of related compounds from 3-aminobenzoic acid utilizing milder and selective conditions has been developed. This method demonstrates high selectivity and efficiency in producing compounds similar to 3-[(tert-butoxycarbonyl)amino]-5-iodobenzoic acid (Badland et al., 2010).

Catalysis and N-tert-Butoxycarbonylation

  • Heteropoly acid H3PW12O40 is used as an efficient catalyst for N-tert-butoxycarbonylation of amines, which is a significant process in the production of N-Boc-protected amino acids, relevant to compounds like this compound (Heydari et al., 2007).

Unnatural Amino Acids and Peptide Synthesis

  • The development of unnatural amino acids, which can mimic certain peptide strands, is relevant in the context of this compound. These compounds play a crucial role in peptide synthesis and can form hydrogen-bonded dimers, which is significant for structural and functional studies in biochemistry (Nowick et al., 2000).

Enzymatic Resolution in Amino Acid Synthesis

  • The enzymatic approach in resolving racemic mixtures of amino acids, where tert-butoxycarbonyl (Boc) protection is used, highlights the importance of such protection groups in synthesizing specific enantiomers of amino acids. This has implications for compounds like this compound in stereoselective synthesis (Krishnamurthy et al., 2015).

Mechanism of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Safety and Hazards

This compound is classified as a combustible solid . It does not have a flash point . It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding ingestion and inhalation .

properties

IUPAC Name

3-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-9-5-7(10(15)16)4-8(13)6-9/h4-6H,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEAINLHQUJKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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